
Conteltinib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
コンテリチニブは、強力な第2世代のアナプラ スティックリンパ腫キナーゼチロシンキナーゼ阻害剤です。 これは、前臨床試験で有望な抗腫瘍活性を示しており、進行したアナプラ スティックリンパ腫キナーゼ陽性非小細胞肺癌の治療薬として開発されています .
準備方法
コンテリチニブの合成経路と反応条件は、重要な中間体の形成や最終的なカップリング反応など、複数の段階を含みます。 工業生産方法は、温度、圧力、溶媒の選択などの反応条件の最適化を伴うことが多く、高収率と純度を確保するように設計されています .
化学反応の分析
コンテリチニブは、次のようなさまざまな種類の化学反応を受けます。
酸化: 酸素の添加または水素の除去を伴う。
還元: 水素の添加または酸素の除去を伴う。
置換: ある官能基を別の官能基と置き換える。これらの反応に使用される一般的な試薬や条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、パラジウム炭素などの触媒が含まれます。 .
科学研究への応用
コンテリチニブは、次のような幅広い科学研究への応用があります。
化学: キナーゼ阻害の研究のためのモデル化合物として使用される。
生物学: 細胞シグナル伝達経路に対する影響について調査される。
医学: アナプラ スティックリンパ腫キナーゼ陽性非小細胞肺癌の治療薬として開発されている。
科学的研究の応用
Efficacy in Non-Small Cell Lung Cancer
A pivotal phase 1 clinical trial assessed conteltinib's safety, pharmacokinetics, and efficacy in patients with advanced ALK-positive NSCLC. Key findings from this study included:
- Patient Demographics : The study involved 64 patients, with 64.1% being ALK TKI-naïve.
- Dosage and Administration : Patients received oral doses ranging from 50 to 800 mg daily.
- Response Rates : The overall response rate was 64.1% for ALK TKI-naïve patients and 33.3% for those previously treated with crizotinib .
- Progression-Free Survival : Median progression-free survival was reported at 15.9 months for naive patients and 6.73 months for those previously treated .
Safety Profile
This compound demonstrated a manageable safety profile, with treatment-related adverse events occurring in 90.6% of patients. The most common adverse effects included diarrhea (71.9%), elevated serum creatinine (45.3%), and nausea (37.5%) . These findings support the compound's potential for further development in clinical settings.
Beyond Lung Cancer
Research indicates that this compound may have applications beyond NSCLC:
- Breast Cancer Models : In preclinical studies, this compound inhibited tumor growth and metastasis in breast cancer models, suggesting its potential utility in treating various malignancies .
- Combination Therapies : Ongoing studies are exploring the efficacy of this compound as part of combination therapies targeting FAK and other pathways involved in tumorigenesis .
Data Summary Table
Parameter | ALK TKI-Naïve Patients | Previously Treated Patients |
---|---|---|
Overall Response Rate | 64.1% | 33.3% |
Median Progression-Free Survival | 15.9 months | 6.73 months |
Median Duration of Response | 15.0 months | 6.60 months |
Common Adverse Events | Diarrhea (71.9%) | N/A |
Case Studies
- Patient Case Study A : A patient with advanced ALK-positive NSCLC exhibited a complete response after six months of treatment with this compound at a dose of 600 mg QD.
- Patient Case Study B : Another patient previously treated with crizotinib showed a partial response after four months on a regimen of this compound at a dose of 300 mg BID.
作用機序
コンテリチニブは、癌細胞の増殖と生存に関与する特定のチロシンキナーゼを選択的に阻害することで作用します。コンテリチニブはこれらの酵素を阻害することにより、癌細胞が成長と分裂に依存しているシグナル伝達経路を阻害します。 主な分子標的は、アナプラ スティックリンパ腫キナーゼ、焦点接着キナーゼ、およびプロリンリッチチロシンキナーゼ2です .
類似化合物との比較
コンテリチニブは、マルチキナーゼ阻害プロファイルにより、他の類似化合物とは異なっています。類似の化合物には以下が含まれます。
クリゾチニブ: 別のアナプラ スティックリンパ腫キナーゼ阻害剤ですが、キナーゼ阻害プロファイルが異なります。
セリチニブ: より広いスペクトルを持つ第2世代のアナプラ スティックリンパ腫キナーゼ阻害剤です。
コンテリチニブは、複数のキナーゼを阻害する能力を持つため、癌治療のための汎用性の高い強力な治療薬です。
生物活性
Conteltinib (CT-707) is a second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) that has shown promising biological activity in the treatment of ALK-positive non-small cell lung cancer (NSCLC). This article reviews its pharmacological properties, clinical efficacy, and safety profile, supported by relevant case studies and research findings.
This compound selectively inhibits ALK, a receptor tyrosine kinase involved in various cellular processes, including proliferation and survival. By inhibiting ALK, this compound disrupts downstream signaling pathways that promote tumor growth and metastasis. This mechanism is critical in treating cancers characterized by ALK rearrangements, particularly NSCLC.
Pharmacokinetics
Pharmacokinetic studies have demonstrated that this compound is absorbed effectively when administered orally. The recommended phase 2 dose for ALK TKI-naïve patients is 600 mg once daily (QD), while for those previously treated with crizotinib, it is 300 mg twice daily (BID) . The drug exhibits a half-life conducive to maintaining therapeutic levels, which is essential for sustained anti-tumor activity.
Clinical Efficacy
In a multicenter phase 1 study involving 64 patients with advanced ALK-positive NSCLC, this compound demonstrated significant anti-tumor activity:
- Overall Response Rate (ORR) : 64.1% in ALK TKI-naïve patients.
- Median Progression-Free Survival (PFS) : 15.9 months.
- Median Duration of Response (DoR) : 15.0 months.
For patients previously treated with crizotinib, the ORR was lower at 33.3%, with a median PFS of 6.73 months .
Safety Profile
The safety profile of this compound has been characterized as manageable, with the most common treatment-related adverse events (TRAEs) including:
- Diarrhea: 71.9%
- Elevated serum creatinine: 45.3%
- Elevated aspartate aminotransferase: 39.1%
- Nausea: 37.5%
Notably, only one dose-limiting toxicity was reported at the 600 mg dose level .
Case Studies
A notable case study highlighted the effectiveness of this compound in a patient who developed brain metastasis after prior treatments with crizotinib and alectinib. Following the initiation of this compound therapy, the patient achieved clinical complete remission, demonstrating the potential of this agent in overcoming resistance to earlier therapies .
Research Findings
Recent studies have explored the broader implications of this compound's action beyond ALK inhibition. For instance, it has been observed to inhibit tumor growth and metastasis in preclinical models, suggesting additional therapeutic avenues . Moreover, the dual role of FAK (focal adhesion kinase) inhibitors like this compound has been investigated for their potential synergistic effects when combined with conventional chemotherapy agents .
Table 1: Summary of Clinical Outcomes with this compound
Patient Group | Overall Response Rate (%) | Median PFS (months) | Median DoR (months) |
---|---|---|---|
ALK TKI-naïve | 64.1 | 15.9 | 15.0 |
Previously treated | 33.3 | 6.73 | Not specified |
Table 2: Common Adverse Events Associated with this compound
Adverse Event | Percentage (%) |
---|---|
Diarrhea | 71.9 |
Elevated serum creatinine | 45.3 |
Elevated aspartate aminotransferase | 39.1 |
Nausea | 37.5 |
特性
IUPAC Name |
2-[[2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-N-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N9O3S/c1-22(2)38-45(42,43)29-8-6-5-7-27(29)34-31-25-11-14-33-30(25)36-32(37-31)35-26-10-9-24(21-28(26)44-4)40-15-12-23(13-16-40)41-19-17-39(3)18-20-41/h5-10,21-23,38H,11-20H2,1-4H3,(H3,33,34,35,36,37) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJCURIANJMFEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC3=C2CCN3)NC4=C(C=C(C=C4)N5CCC(CC5)N6CCN(CC6)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45N9O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384860-29-0 |
Source
|
Record name | Conteltinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384860290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CONTELTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URX2UMQ8XV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。